molecular formula C17H11N3O4S B2657033 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 1326837-40-4

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2657033
CAS No.: 1326837-40-4
M. Wt: 353.35
InChI Key: DFILDYUFVVKCPJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a tricyclic core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Its structural complexity arises from the integration of a thiadiazole ring (8-thia), a triazatricyclic system, and a dione functional group. Its crystallographic characterization likely relies on tools like SHELX for structure determination and refinement, given the software’s prominence in small-molecule crystallography .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c21-16-14-13(10-2-1-5-18-15(10)25-14)19-17(22)20(16)9-3-4-11-12(8-9)24-7-6-23-11/h1-5,8H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILDYUFVVKCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=C(C5=C(S4)N=CC=C5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds featuring the benzodioxin moiety exhibit significant anticancer properties. The specific structure of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione may enhance its efficacy against various cancer cell lines due to its unique electronic and steric characteristics .

Enzyme Inhibition
Studies have highlighted the potential of this compound in inhibiting key enzymes related to metabolic diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). Specifically, it has been shown to interact with enzymes like α-glucosidase and acetylcholinesterase, which are critical in glucose metabolism and neurotransmission respectively .

Case Studies

Case Study 1: Anticancer Screening
In a study involving the screening of various derivatives of benzodioxin compounds against cancer cell lines, derivatives containing the thia-triazine structure demonstrated enhanced cytotoxicity compared to their parent compounds. This suggests that modifications in the molecular structure can lead to improved therapeutic profiles .

Case Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition potential of this compound against α-glucosidase and acetylcholinesterase revealed IC50 values indicating promising activity levels comparable to standard inhibitors used in clinical settings for T2DM and AD management .

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied

Biological Activity

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic molecule with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups and a unique tricyclic structure that may influence its interaction with biological targets. The presence of the benzodioxin ring is notable for its role in various biological activities.

Property Value
IUPAC Name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia...
Molecular Formula C19H17N5O4S
Molecular Weight 389.49 g/mol
CAS Number [To be determined]

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed based on structural analogs:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Apoptosis Induction : Research indicates that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Anticancer Activity

Several studies have reported the anticancer properties of benzodioxin derivatives. For instance:

  • A study demonstrated that benzodioxin compounds exhibited cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

Research has suggested that the compound may possess antimicrobial properties:

  • In vitro studies indicated that derivatives of benzodioxin exhibit significant activity against bacterial strains, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests it may also have anti-inflammatory properties:

  • Research has shown that related compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Cytotoxicity : A family of benzodiazepine derivatives was synthesized and evaluated for their cytotoxic effects on T-cells. Results indicated that structural modifications significantly affected potency and selectivity .
  • Antimicrobial Evaluation : A series of benzodioxin derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, warranting further investigation into their mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, structural and functional analogs must be evaluated. Below is a comparative analysis based on crystallographic and physicochemical properties:

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Functional Groups Crystallographic Reliability Factor (R-value) Key Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),...-dione Tricyclic + benzodioxin Thiadiazole, dione Not explicitly reported; SHELX refinement typical Hypothetical kinase inhibition
6-(2,4-difluorophenyl)-3-thia-1,5-diazabicyclo[4.4.0]deca-2,7-diene-2,4-dione Bicyclic + difluorophenyl Thiadiazole, dione R = 0.032 (refined via SHELXL) Anticancer lead compound
8-chloro-5-(4-methylpiperazin-1-yl)-4H-benzo[e][1,3]thiazin-4-one Benzothiazinone + piperazine Chloro, piperazine R = 0.028 (SHELXL-refined) Antimicrobial activity

Key Observations:

Structural Complexity : The target compound’s tricyclic system distinguishes it from simpler bicyclic analogs. The benzodioxin moiety may enhance π-stacking interactions in biological targets compared to halogenated or alkylated substituents in analogs.

Functional Group Impact : The thiadiazole and dione groups are conserved across analogs, suggesting a role in hydrogen bonding or metal chelation. However, the benzodioxin group may confer improved solubility over fluorinated analogs.

Research Findings and Limitations

  • SHELX’s Role : The evidence emphasizes SHELX’s dominance in small-molecule crystallography, implying that structural data for the target compound and its analogs were likely generated using SHELXL for refinement and SHELXD/SHELXS for solution .
  • Data Gaps: No explicit studies on the target compound’s synthesis, bioactivity, or computational modeling are cited. Comparative analysis relies on structural inferences from analogous systems.
  • Contradictions : While SHELX is widely used, alternative software (e.g., OLEX2, Phenix) may yield marginally better refinement for specific cases, though SHELX remains the gold standard for small molecules .

Q & A

Q. How can researchers design efficient synthetic routes for this compound?

  • Methodological Answer : Start with modular synthesis strategies, such as cyclization reactions or [3+2]-cycloadditions, which are effective for constructing polycyclic systems. For example, thiourea intermediates (derived from aryl isothiocyanates) can undergo acid-catalyzed cyclization to form tricyclic cores . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and reduce side products. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to identify bottlenecks . Safety and cost-effectiveness should guide solvent selection and stepwise purification protocols .

Q. What analytical techniques are suitable for structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Assign proton environments using ¹H/¹³C NMR, focusing on aromatic regions and heterocyclic protons .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via high-resolution MS.
  • X-ray Crystallography : Resolve the 3D structure to verify stereochemistry and bond angles, as demonstrated in fused tetrazolopyrimidine studies .
    Cross-validate results with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct systematic dose-response studies to distinguish between intrinsic activity and assay-specific artifacts. Use comparative structural analysis (e.g., substituting the dihydrobenzodioxin moiety with dimethoxy or nitro groups) to isolate pharmacophoric features . Pair experimental data with molecular docking simulations to evaluate target binding affinities, ensuring alignment with crystallographic data from related tricyclic systems . Statistical tools (e.g., ANOVA) can identify outliers in replicate experiments .

Q. What computational methods optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Implement AI-driven platforms (e.g., COMSOL Multiphysics) to model heat transfer, mass balance, and solvent effects in silico . Machine learning algorithms trained on reaction databases can predict optimal catalysts or solvent systems. Validate predictions with small-scale experiments before scaling up. For tricyclic systems, prioritize low-boiling-point solvents to facilitate purification via distillation .

Q. How to resolve purification challenges due to the compound’s low solubility?

  • Methodological Answer : Employ gradient crystallization using solvent mixtures (e.g., DMSO/water) to exploit solubility differences. Membrane-based separation technologies (e.g., nanofiltration) can isolate the compound from polar byproducts . For persistent impurities, derivatization (e.g., acetylation of free hydroxyl groups) may improve chromatographic behavior . Monitor purity via HPLC with UV/Vis detection, referencing retention times of structurally similar compounds .

Q. What theoretical models predict the compound’s interactions with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to map electrostatic potential surfaces and identify reactive sites. Molecular dynamics simulations can model binding to enzymes (e.g., kinases or cytochrome P450 isoforms) using homology models derived from crystallographic data . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

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